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Compound of Interest

Compound Name: Tyr-Ala

Cat. No.: B1276564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the primary analytical techniques

for the characterization of the dipeptide Tyrosyl-Alanine (Tyr-Ala). The following methodologies

provide a robust framework for the qualitative and quantitative analysis of Tyr-Ala, ensuring its

identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone

technique for the analysis and purification of peptides like Tyr-Ala. This method separates

molecules based on their hydrophobicity.
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Parameter Value Reference

Column
C18, 5 µm particle size, 4.6 x

250 mm

[Adapted from general peptide

analysis protocols]

Mobile Phase A
0.1% Trifluoroacetic acid (TFA)

in Water
[1]

Mobile Phase B
0.1% Trifluoroacetic acid (TFA)

in Acetonitrile (ACN)
[1]

Gradient 5-95% B over 20 minutes
[Adapted from general peptide

analysis protocols]

Flow Rate 1.0 mL/min
[Adapted from general peptide

analysis protocols]

Detection Wavelength

210-220 nm (peptide bond)

and 275 nm (tyrosine side-

chain)

[1]

Expected Retention Time

Dependent on the specific

gradient and column, but will

elute as a sharp peak.

Experimental Protocol
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile

phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is

achieved.

Sample Preparation: Dissolve the Tyr-Ala sample in Mobile Phase A to a final concentration

of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate

matter.[1]

Injection: Inject 10-20 µL of the prepared sample onto the column.

Chromatographic Run: Run the gradient method as described in the table above.
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Data Analysis: The purity of Tyr-Ala is determined by integrating the area of the main peak

and expressing it as a percentage of the total peak area. The identity can be confirmed by

collecting the peak fraction for subsequent analysis by mass spectrometry.

Sample Preparation HPLC Analysis

Data Analysis

Dissolve Tyr-Ala in Mobile Phase A Filter through 0.22 µm filter Inject Sample Separation on C18 Column with Gradient Elution UV Detection (210-280 nm)

Integrate Peak Area

Fraction Collection for MS

Determine Purity

Click to download full resolution via product page

HPLC Analysis Workflow for Tyr-Ala

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and structural information of a molecule. Electrospray ionization (ESI) is a soft ionization

technique commonly used for peptides.
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Parameter Value Reference

Molecular Formula C₁₂H₁₆N₂O₄ [2]

Molecular Weight 252.27 g/mol [2]

Monoisotopic Mass 252.1110 Da [2]

Protonated Molecular Ion

[M+H]⁺
m/z 253.1188 Calculated

Major Fragment Ion

m/z 136.0754 (Loss of the

alanine residue and

subsequent fragmentation of

tyrosine)

[3][4]

Experimental Protocol
Sample Preparation: The Tyr-Ala sample is typically diluted in a solution of 50% acetonitrile

and 0.1% formic acid in water to a concentration of approximately 1-10 µM.

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a

flow rate of 5-10 µL/min.

MS Scan: Acquire a full scan mass spectrum in positive ion mode to observe the protonated

molecular ion [M+H]⁺ at m/z 253.1.

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire

the product ion spectrum to observe the characteristic fragment ions. The major

fragmentation pathway involves the cleavage of the peptide bond.

Data Analysis: The molecular weight is confirmed from the full scan spectrum. The amino

acid sequence and structure are confirmed by analyzing the fragmentation pattern in the

MS/MS spectrum.

Tyr-Ala [M+H]⁺
m/z 253.1

Tyrosine immonium ion
m/z 136.1

CID
Further Fragments

Further Fragmentation
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Click to download full resolution via product page

MS Fragmentation Pathway of Tyr-Ala

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete

characterization of Tyr-Ala.

Quantitative Data Summary (Predicted Chemical Shifts
in D₂O)

Atom
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

Reference

Tyrosine-αCH ~4.0-4.2 ~55-57 [5][6]

Tyrosine-βCH₂ ~2.9-3.1 ~37-39 [5][6]

Tyrosine-Aromatic CH

(δ)
~7.0-7.2 ~130-132 [5][6]

Tyrosine-Aromatic CH

(ε)
~6.7-6.9 ~115-117 [5][6]

Tyrosine-Aromatic C

(γ)
- ~128-130 [7]

Tyrosine-Aromatic C

(ζ)
- ~155-157 [7]

Tyrosine-C=O - ~172-175 [7]

Alanine-αCH ~4.2-4.4 ~50-52 [5][6]

Alanine-βCH₃ ~1.4-1.5 ~17-19 [5][6]

Alanine-C=O - ~175-178 [7]

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and

temperature.
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Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Tyr-Ala in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters

include a sufficient number of scans for a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This typically requires a

larger number of scans due to the lower natural abundance of ¹³C.

2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlated

Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum

Coherence) to correlate directly bonded ¹H and ¹³C atoms. This will aid in the unambiguous

assignment of all signals.

Data Processing and Analysis: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative

number of protons. Assign the chemical shifts based on the 1D and 2D spectra and

comparison with known values for amino acid residues.

Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-mass ratio in an

electric field. It is a high-resolution technique suitable for the analysis of peptides.
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Parameter Value Reference

Capillary
Fused silica, 50 µm i.d., 50 cm

total length
[8][9]

Background Electrolyte (BGE)
50 mM Phosphate buffer, pH

2.5
[10]

Applied Voltage 20-25 kV [10]

Temperature 25 °C [10]

Injection
Hydrodynamic (pressure)

injection for 5 seconds
[10]

Detection
UV detection at 200 nm or 214

nm
[10]

Expected Migration Time

Dependent on the specific

conditions, but will appear as a

sharp, well-defined peak.

Experimental Protocol
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing

sequentially with 1 M NaOH, deionized water, and finally the background electrolyte.[8]

System Preparation: Fill the inlet and outlet vials with the background electrolyte and place

them in the CE instrument.

Sample Preparation: Dissolve the Tyr-Ala sample in the background electrolyte or deionized

water to a concentration of 0.1-1 mg/mL.

Injection: Inject the sample using the hydrodynamic method.

Separation: Apply the specified voltage to initiate the electrophoretic separation.

Data Analysis: The purity of Tyr-Ala is assessed by the peak area percentage. The identity

can be confirmed by comparing the migration time with that of a known standard.
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Capillary Electrophoresis Workflow for Tyr-Ala

UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used for the quantification of Tyr-Ala in solution by

measuring the absorbance of the tyrosine chromophore.

Quantitative Data Summary
Parameter Value Reference

Wavelength of Maximum

Absorbance (λmax)
~275 nm [11]

Molar Extinction Coefficient (ε)

at λmax

~1490 M⁻¹cm⁻¹ (for Tyrosine

at neutral pH)

[Value for free tyrosine, can be

used as an estimate]

Solvent Phosphate buffer, pH 7.0

Experimental Protocol
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set

the wavelength to scan from 200 nm to 400 nm.

Blank Measurement: Fill a quartz cuvette with the solvent (e.g., phosphate buffer) and use it

to zero the instrument.

Sample Measurement: Prepare a solution of Tyr-Ala of known concentration in the same

solvent. Place the sample solution in a quartz cuvette and measure its absorbance

spectrum.
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Quantification: The concentration of Tyr-Ala can be determined using the Beer-Lambert law

(A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the

path length of the cuvette (typically 1 cm), and c is the concentration. A standard curve of

known concentrations versus absorbance should be prepared for accurate quantification.

The absorbance peak for L-tyrosine is at 275 nm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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